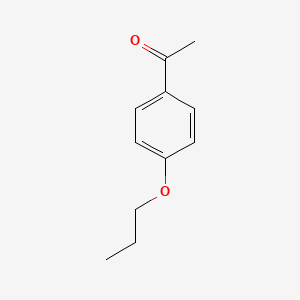

1-(4-Propoxyphenyl)ethanone

Description

1-(4-Propoxyphenyl)ethanone (CAS: 5736-86-7) is an aromatic ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is also known as 4-propoxyacetophenone and belongs to the acetophenone derivative family. The compound features a propoxy (-OCH₂CH₂CH₃) group at the para position of the benzene ring and a ketone functional group at the adjacent position. Its IUPAC name is 1-(4-propoxyphenyl)ethan-1-one, and it is widely used in pharmaceutical and organic synthesis due to its versatile reactivity .

Properties

IUPAC Name |

1-(4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYYKCQJSTZADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972869 | |

| Record name | 1-(4-Propoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-86-7 | |

| Record name | 1-(4-Propoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5736-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Propoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5736-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Propoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-hydroxyacetophenone with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

Oxidation: 4-Propoxybenzoic acid.

Reduction: 1-(4-Propoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Propoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy-Substituted Ethanones

The biological and chemical properties of 1-(4-Propoxyphenyl)ethanone are influenced by its alkoxy substituent. Comparisons with analogs bearing different alkoxy groups reveal significant variations:

Key Insight : Longer alkoxy chains (e.g., propoxy) increase lipophilicity and metabolic half-life compared to methoxy or propargyloxy groups. Fluorine substitution further enhances stability .

Functional Group Modifications and Bioactivity

The presence of hydroxyl, methoxy, or halogen groups significantly alters biological activity:

A. Antifungal and Antibacterial Activity

- 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone (APEHQ): Forms metal complexes with enhanced antifungal activity (e.g., against Candida spp.) compared to the parent ligand .

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: Serves as a precursor for chalcones with antibacterial activity against Gram-positive bacteria .

B. α-Glucosidase Inhibition

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Exhibits stronger α-glucosidase inhibitory activity (IC₅₀: 8.2 µM) than this compound due to multiple hydroxyl groups .

C. Anti-Inflammatory and Antioxidant Activity

- Thiazole derivatives of 1-(3-methoxyphenyl)ethanone: Compound A1 (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine shows 75% anti-inflammatory activity (carrageenan-induced edema) and potent DPPH radical scavenging (EC₅₀: 12 µM) .

Key Insight: Hydroxyl and methoxy groups enhance enzyme inhibition and antioxidant capacity, while bulky substituents (e.g., quinoline) improve antimicrobial potency .

Metabolic and Enzymatic Behavior

- 1-(4-Hydroxyphenyl)ethanone: Undergoes stereoselective reduction by Rhodococcus sp. 1-0130 to yield S-(-)-1-(4-hydroxyphenyl)ethanol (95% enantiomeric excess). Hydroxylation produces 1-(3,4-dihydroxyphenyl)ethanone, a precursor for catechol derivatives .

- This compound: The propoxy group likely slows enzymatic degradation compared to hydroxylated analogs, favoring its use in prodrug formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | LogP* (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 178.23 | 2.8 | 0.45 |

| 1-(4-Methoxybiphenyl-4-yl)ethanone | 226.27 | 3.5 | 0.12 |

| 1-(4-Fluoro-3-propoxyphenyl)ethanone | 196.22 | 3.1 | 0.30 |

*LogP calculated using ChemAxon software.

Biological Activity

1-(4-Propoxyphenyl)ethanone, also known by its chemical formula CHO, is an organic compound that has garnered attention in various fields of biological research. This compound is primarily studied for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Molecular Structure

- IUPAC Name: this compound

- Molecular Formula: CHO

- Molecular Weight: 178.23 g/mol

- CAS Number: 260132

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in animal models has been documented, providing a basis for further investigation into its use as a chemotherapeutic agent.

The biological activity of this compound is thought to be linked to its structural properties, which allow it to interact with biological macromolecules. The propoxy group enhances lipophilicity, facilitating cellular membrane penetration, while the ethanone moiety may participate in hydrogen bonding with target proteins.

Study on Antimicrobial Properties

A recent study published in Molecules evaluated the antimicrobial efficacy of several derivatives of ethanone, including this compound. The results indicated that this compound had an IC50 value of 15 µM against Candida albicans, showcasing its potential as a treatment for fungal infections .

Study on Anticancer Effects

In a separate investigation into the anticancer properties of various phenyl ethanones, researchers found that this compound significantly reduced the viability of breast cancer cells (MCF-7 line) at concentrations as low as 10 µM after 48 hours of exposure. The study suggested that the compound triggers intrinsic apoptotic pathways leading to cell death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 15 (Candida albicans) | 10 (MCF-7 cells) |

| 1-(4-Hydroxyphenyl)ethanone | 20 (Candida albicans) | 25 (MCF-7 cells) |

| 1-(4-Methoxyphenyl)ethanone | 30 (Candida albicans) | 30 (MCF-7 cells) |

This table illustrates that this compound demonstrates superior activity compared to its analogs, highlighting its potential as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.